4-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE
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Overview
Description
4-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties . The presence of a trifluoromethyl group and a methoxyphenyl group in its structure enhances its pharmacological potential.
Preparation Methods
The synthesis of 4-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE typically involves the condensation of 3-aminopyrazole with ethyl 4,4,4-trifluorobutynoate, followed by further functionalization steps . The reaction conditions often require the use of microwave-assisted techniques to achieve high yields and regioselectivity . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form more complex derivatives.
Scientific Research Applications
4-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE has several scientific research applications:
Neuroprotection: It has shown promising neuroprotective properties by inhibiting endoplasmic reticulum stress and apoptosis in neuronal cells.
Anti-inflammatory: The compound exhibits anti-inflammatory activity by inhibiting the production of nitric oxide and tumor necrosis factor-α in microglial cells.
Antimicrobial: The compound also possesses antimicrobial properties, making it useful in the development of new antibiotics.
Mechanism of Action
The mechanism of action of 4-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE involves multiple pathways:
Inhibition of ER Stress: It reduces the expression of the endoplasmic reticulum chaperone BIP, thereby alleviating ER stress.
Apoptosis Induction: The compound induces apoptosis by activating caspase-3 and other apoptotic markers.
NF-kB Pathway Inhibition: It inhibits the NF-kB inflammatory pathway, reducing inflammation and promoting cell survival.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
- 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine
These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities. The presence of the methoxyphenyl and trifluoromethyl groups in 4-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE enhances its pharmacological properties, making it unique among its peers.
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c1-28-13-4-2-12(3-5-13)14-10-16(19(20,21)22)26-17(23-14)11-15(24-26)18(27)25-6-8-29-9-7-25/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFFRCRFPPNQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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